Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-
CAS No.: 144219-74-9
Cat. No.: VC16844442
Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144219-74-9 |
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Molecular Formula | C9H9BrO2 |
Molecular Weight | 229.07 g/mol |
IUPAC Name | 2-bromo-1-(2-hydroxy-4-methylphenyl)ethanone |
Standard InChI | InChI=1S/C9H9BrO2/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3 |
Standard InChI Key | QFYVUWGLYSJKLS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CBr)O |
Introduction
Synthesis and Reactivity
Synthetic Pathways
The synthesis of brominated acetophenones typically involves electrophilic aromatic substitution or bromination of preformed ketones. For ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-, a plausible route involves:
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Friedel-Crafts acylation of 3-methylphenol to introduce the acetyl group.
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Regioselective bromination at the α-position using bromine or N-bromosuccinimide (NBS) under controlled conditions .
A representative reaction scheme is:
This method parallels the synthesis of 2-bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, where bromination efficiency depends on reaction temperature and solvent polarity.
Reactivity Profile
The α-bromo ketone moiety undergoes characteristic reactions:
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Nucleophilic substitution: The bromine atom can be replaced by amines, thiols, or alkoxides to form derivatives .
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Cross-coupling reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation .
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Tautomerism: The 2-hydroxy group may participate in keto-enol tautomerism, affecting solubility and stability .
Kinetic studies on analogous compounds suggest that electron-donating groups (e.g., methyl) ortho to the hydroxy group stabilize the enol form, potentially altering reactivity patterns .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While experimental NMR data for ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- is unavailable, predictions based on similar structures include:
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
The molecular ion peak [M]⁺ at m/z 229 (C₉H₉BrO₂) is expected, with fragmentation patterns dominated by loss of Br (Δm/z 80) and CO (Δm/z 28) .
Applications in Medicinal Chemistry
Brominated acetophenones serve as precursors in synthesizing bioactive molecules. For ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-, potential applications include:
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Antimicrobial agents: Analogous compounds exhibit activity against Gram-positive bacteria via inhibition of cell wall synthesis.
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Kinase inhibitors: The α-bromo ketone can act as an electrophilic warhead in covalent inhibitor design .
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Anticancer leads: Brominated aromatics interfere with DNA replication in tumor cells, as demonstrated in studies on related structures .
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